molecular formula C17H13N3O4 B11168478 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide

Cat. No.: B11168478
M. Wt: 323.30 g/mol
InChI Key: YNRMNCOPBZOFJR-UHFFFAOYSA-N
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Description

2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzamide is a complex organic compound featuring a benzamide core linked to an isoindoline-1,3-dione moiety through an acetamido bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzamide typically involves the following steps:

    Formation of the Isoindoline-1,3-dione Moiety: This can be achieved through the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions to form the isoindoline-1,3-dione structure.

    Acetamidation: The isoindoline-1,3-dione is then reacted with acetic anhydride or acetyl chloride to introduce the acetamido group.

    Coupling with Benzamide: The final step involves coupling the acetamido-isoindoline-1,3-dione intermediate with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline-1,3-dione moiety, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione structure, potentially converting them to hydroxyl groups.

    Substitution: The benzamide and acetamido groups can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under conditions that promote substitution.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms or existing substituents.

Scientific Research Applications

2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s structural features make it a candidate for developing new materials with specific properties, such as polymers or coatings.

    Biological Studies: It is used in studies investigating enzyme inhibition, protein binding, and other biochemical interactions.

    Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The acetamido and benzamide groups further enhance binding affinity and specificity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal: Shares the isoindoline-1,3-dione core but differs in the side chain structure.

    2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: Similar core structure with different substituents.

    2-((2-(2,6-dioxopiperidin-3-yl)-3-oxoisoindolin-5-yl)oxy)acetic acid: Contains a similar isoindoline-1,3-dione moiety with additional functional groups.

Uniqueness

2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzamide

InChI

InChI=1S/C17H13N3O4/c18-15(22)12-7-3-4-8-13(12)19-14(21)9-20-16(23)10-5-1-2-6-11(10)17(20)24/h1-8H,9H2,(H2,18,22)(H,19,21)

InChI Key

YNRMNCOPBZOFJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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